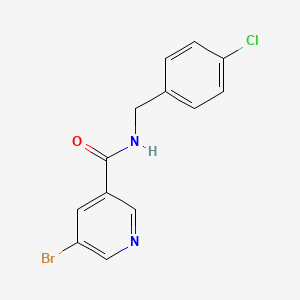

5-Bromo-N-(4-chloro-benzyl)-nicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Bromo-N-(4-chloro-benzyl)-nicotinamide is a chemical compound with the molecular formula C13H10BrClN2O It is a derivative of nicotinamide, featuring a bromine atom at the 5-position and a 4-chloro-benzyl group attached to the nitrogen atom

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-(4-chloro-benzyl)-nicotinamide typically involves the following steps:

N-Benzylation: The 4-chloro-benzyl group is introduced by reacting the brominated nicotinamide with 4-chloro-benzyl chloride in the presence of a base such as potassium carbonate or sodium hydride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors,

Activité Biologique

5-Bromo-N-(4-chloro-benzyl)-nicotinamide is a synthetic compound that has garnered attention for its significant biological activity, particularly in cancer research and antimicrobial applications. This article synthesizes various research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₂BrClN₂O. Its structure features a bromine atom at the 5-position of the nicotinamide ring and a 4-chlorobenzyl substituent at the nitrogen atom, contributing to its unique chemical reactivity and biological properties .

The compound primarily exerts its biological effects through the inhibition of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme crucial for NAD+ biosynthesis. This inhibition leads to reduced proliferation and increased apoptosis in cancer cells. Additionally, it has shown potential antimicrobial activity against various pathogens, including drug-resistant strains .

Anticancer Properties

Research indicates that this compound demonstrates potent anticancer activity. It has been shown to:

- Inhibit Cell Proliferation : Studies have reported a significant reduction in cell viability in various cancer cell lines upon treatment with this compound.

- Induce Apoptosis : The compound promotes programmed cell death in cancer cells, which is critical for effective cancer therapy.

Antimicrobial Activity

The compound has also exhibited antimicrobial properties, particularly against resistant bacterial strains. Its effectiveness in this area is attributed to its ability to disrupt bacterial metabolism .

Comparative Analysis with Related Compounds

A comparative analysis highlights the biological activity of this compound against structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| This compound | Bromine at position 5; chlorobenzyl group | Anticancer, antimicrobial |

| Nicotinamide | Base structure; no halogen substitutions | General metabolic roles |

| 5-Iodo-N-(4-chlorobenzyl)-nicotinamide | Iodine at position 5; chlorobenzyl group | Potentially similar activity |

| N-(3-Chloro-benzyl)-nicotinamide | Chlorobenzyl group; no halogen at position 5 | Varies; less studied |

This table illustrates how the unique halogen substitutions in this compound enhance its biological activity compared to related compounds .

Case Studies and Research Findings

Several studies have been conducted to evaluate the efficacy of this compound:

- Cell Line Studies : In vitro studies using various cancer cell lines demonstrated that treatment with this compound resulted in IC50 values indicating potent anticancer effects.

- Microbial Assays : The compound was tested against multiple strains of bacteria, showing significant inhibition of growth, particularly in drug-resistant strains.

Propriétés

IUPAC Name |

5-bromo-N-[(4-chlorophenyl)methyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrClN2O/c14-11-5-10(7-16-8-11)13(18)17-6-9-1-3-12(15)4-2-9/h1-5,7-8H,6H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTTZXPDFHUXHIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC(=O)C2=CC(=CN=C2)Br)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.